molecular formula C22H20N4O3S2 B11289519 4-(2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide

4-(2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide

Cat. No.: B11289519
M. Wt: 452.6 g/mol
InChI Key: YXLFJVMPGFPVQI-UHFFFAOYSA-N
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Description

4-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the benzyl and acetyl groups, followed by the formation of the final amide bond.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and nitrogen heterocycles.

    Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The thieno[3,2-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The benzyl and acetyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZAMIDE can be compared with other thienopyrimidine derivatives, such as:

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but lack the benzyl and acetyl groups.

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused heterocyclic system but with different ring fusion patterns and substituents.

The uniqueness of 4-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZAMIDE lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

4-[[2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C22H20N4O3S2/c23-20(28)15-6-8-16(9-7-15)24-18(27)13-31-22-25-17-10-11-30-19(17)21(29)26(22)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,23,28)(H,24,27)

InChI Key

YXLFJVMPGFPVQI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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